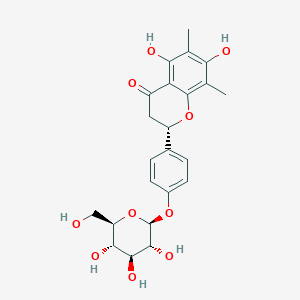

Farrerol 4'-O-beta-D-glucopyranoside

Description

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-6,8-dimethyl-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-9-17(26)10(2)22-16(18(9)27)13(25)7-14(32-22)11-3-5-12(6-4-11)31-23-21(30)20(29)19(28)15(8-24)33-23/h3-6,14-15,19-21,23-24,26-30H,7-8H2,1-2H3/t14-,15+,19+,20-,21+,23+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYKJSBELPBPGQ-UZLUQKTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Farrerol 4’-O-beta-D-glucopyranoside involves the glycosylation of farrerol with glucose. This reaction typically requires the presence of a glycosyl donor and an appropriate catalyst to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of Farrerol 4’-O-beta-D-glucopyranoside can be achieved through enzymatic synthesis. This method utilizes engineered β-glucosidase in organic solvents and ionic liquids to catalyze the glycosylation reaction . The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Farrerol 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize Farrerol 4’-O-beta-D-glucopyranoside.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of Farrerol 4’-O-beta-D-glucopyranoside with enhanced biological activities .

Scientific Research Applications

Biological Applications

1. Anti-inflammatory Properties

Farrerol 4'-O-beta-D-glucopyranoside has demonstrated significant anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in cellular models. The compound exerts its effects by inhibiting pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory response .

2. Antioxidant Activity

The antioxidant properties of this compound contribute to its potential in preventing oxidative damage in cells. This property is particularly valuable in formulations aimed at promoting skin health and combating aging .

3. Antimicrobial Effects

Studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including multi-drug resistant pathogens. This makes it a candidate for developing new antimicrobial agents .

Medical Research Applications

1. Cancer Treatment

this compound exhibits promising anticancer properties. In vivo studies have shown that it can inhibit tumor growth significantly in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg . Case studies have reported its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

2. Treatment of Inflammatory Diseases

The compound's anti-inflammatory effects suggest potential applications in treating conditions such as arthritis and other inflammatory diseases. Clinical investigations are ongoing to evaluate its efficacy in reducing inflammation markers in animal models .

Industrial Applications

This compound is utilized in the formulation of health supplements and cosmetic products due to its antioxidant and anti-aging properties. The compound's ability to enhance skin health and provide protection against environmental stressors makes it an attractive ingredient for cosmetic formulations .

Mechanism of Action

Farrerol 4’-O-beta-D-glucopyranoside exerts its effects through multiple molecular targets and pathways. It inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the inflammatory response . Additionally, it enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below highlights key structural and functional differences between Farrerol 4'-O-β-D-glucopyranoside and related flavonoid glucosides:

Key Structural Insights:

- Glycosylation Position: Glucosylation at the 4'-OH position is shared among Farrerol 4'-O-glucopyranoside, luteolin 4'-O-glucoside, and ophioglonol 4'-O-glucoside, suggesting this site may enhance stability or receptor binding in certain contexts.

- Substituent Complexity : Ozturkoside A contains additional caffeoyl and acetyl groups, which could enhance membrane permeability or antioxidant capacity compared to simpler glucosides .

Functional Comparisons

Antioxidant Activity:

- Farrerol 4'-O-glucopyranoside: Indirect evidence from farrerol studies suggests glucosylation may prolong its antioxidant effects by slowing metabolism. Farrerol activates Nrf2, upregulating HO-1 and NQO1 while suppressing Keap1 and NOX4 .

- Luteolin 4'-O-glucoside : Exhibits strong DPPH radical scavenging (IC₅₀ ~10 µM), comparable to Trolox, but lacks evidence for Nrf2 activation .

- Ozturkoside A : The caffeoyl moiety likely enhances ROS scavenging, though specific data are unavailable .

Anti-Inflammatory and Nephroprotective Effects:

- Farrerol and its derivatives mitigate cisplatin-induced renal damage by suppressing NF-κB/NLRP3 and TGF-β/Smad pathways, reducing fibrosis and inflammation . Structural analogs like cirsiliol glucoside may lack this specificity due to differing aglycone interactions.

Cytotoxicity and Therapeutic Windows:

- Cirsiliol 4’-O-glucoside and 4'-O-demethylknipholone glucoside () show anti-proliferative effects, but their mechanisms (e.g., DNA damage) differ from farrerol’s cytoprotective role .

- VP-16 (etoposide), a non-flavonoid glucoside, causes DNA strand breaks via topoisomerase II inhibition, highlighting how aglycone structure dictates functional outcomes .

Q & A

Q. What are the common methodologies for synthesizing Farrerol 4'-O-beta-D-glucopyranoside?

The synthesis typically involves regioselective glycosylation, where farrerol (a dihydroflavonol) is coupled with activated beta-D-glucopyranosyl donors. Enzymatic approaches using glycosyltransferases or engineered enzymes are also employed to enhance stereochemical fidelity . Key steps include protecting group strategies for hydroxyl moieties and purification via column chromatography (CC) or preparative HPLC .

Q. How is the structure of this compound elucidated?

Structural characterization relies on NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm glycosidic linkages and aglycone configuration. Mass spectrometry (HR-ESI-MS) validates molecular weight and fragmentation patterns. Comparative analysis with reference compounds or databases (e.g., PubChem) is critical .

Q. What natural sources are reported for this compound?

The compound is isolated from plants in the Ericaceae and Lamiaceae families. Extraction protocols often use ethanol/water mixtures, followed by solvent partitioning and chromatographic separation. For example, it has been identified in Rhododendron species via LC-MS-guided fractionation .

Q. Which assays are used to validate its bioactivity in vitro?

Common assays include:

- Antioxidant activity : DPPH radical scavenging, TEAC, and β-carotene/linoleic acid oxidation .

- Anti-inflammatory effects : Inhibition of COX-2 or NF-κB in macrophage models.

- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases .

Advanced Research Questions

Q. How can researchers optimize the low yield of enzymatic glycosylation for this compound?

Strategies include:

Q. What experimental approaches resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR/MS data (e.g., overlapping signals) are addressed via:

Q. Why do certain plant species exhibit higher accumulation of this compound?

Ecological factors (e.g., UV exposure, pathogen stress) upregulate flavonoid biosynthesis pathways. Transcriptomic studies identify key regulators like MYB transcription factors or UDP-glucosyltransferases. Metabolomic profiling of field vs. controlled-growth samples quantifies environmental influences .

Q. How can conflicting bioactivity results between DPPH and cell-based assays be reconciled?

Discrepancies may arise from:

- Solubility issues : Use of surfactants (e.g., Tween-80) or dimethyl sulfoxide (DMSO) carriers.

- Cellular uptake barriers : Modify lipophilicity via ester prodrugs.

- Assay interference : Pre-treat extracts with polyvinylpolypyrrolidone (PVPP) to remove polyphenols .

Q. What in vitro models are suitable for studying its metabolic stability?

Q. How can researchers address purification challenges from complex plant matrices?

Advanced methods include:

- Hydrophilic interaction chromatography (HILIC) for polar glycosides.

- Countercurrent chromatography (CCC) with solvent systems optimized for flavonoid glycosides.

- Molecularly imprinted polymers (MIPs) for selective binding .

Methodological Considerations for Data Robustness

Q. What controls are essential in stability studies of this compound?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.